2-(Morpholino)phenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

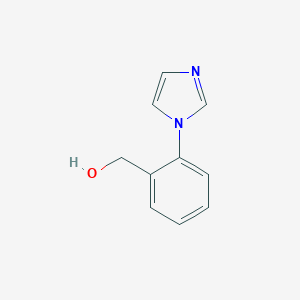

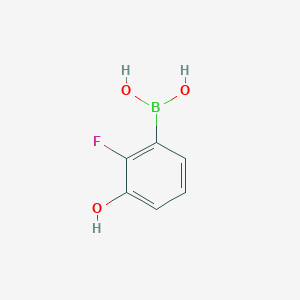

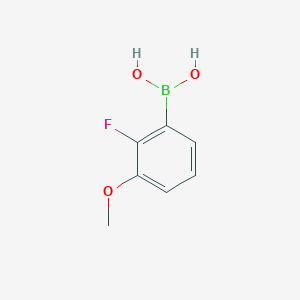

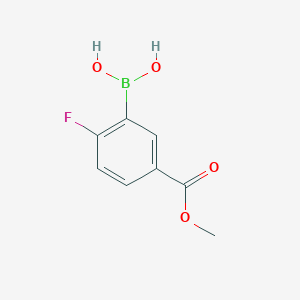

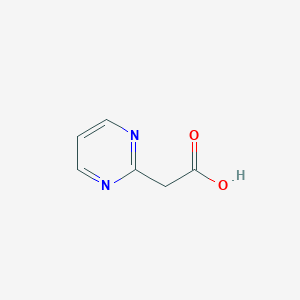

“2-(Morpholino)phenylboronic acid” is a boronic acid derivative with the empirical formula C10H14BNO3 and a molecular weight of 207.03 . It is a solid compound and is used as a versatile reagent in the pharmaceutical industry . It is critical for the synthesis of bioactive compounds in the Suzuki coupling reaction, thereby facilitating the development of therapeutics for cancer and inflammatory diseases .

Synthesis Analysis

The synthesis of boronic acids, including “2-(Morpholino)phenylboronic acid”, is relatively simple and well-known . Boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .

Molecular Structure Analysis

The molecular structure of “2-(Morpholino)phenylboronic acid” is represented by the SMILES string OB(O)c1ccccc1N2CCOCC2 . The InChI representation is 1S/C10H14BNO3/c13-11(14)9-3-1-2-4-10(9)12-5-7-15-8-6-12/h1-4,13-14H,5-8H2 . The compound has a topological polar surface area of 52.9 Ų .

Chemical Reactions Analysis

“2-(Morpholino)phenylboronic acid” can be used as a reactant/reagent in the preparation of substituted phenylalanine derivatives as factor XI modulators for treating thrombotic and thromboembolic diseases .

Physical And Chemical Properties Analysis

“2-(Morpholino)phenylboronic acid” has a molecular weight of 207.04 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 2 and a complexity of 197 .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-(Morpholino)phenylboronic acid is utilized in medicinal chemistry, particularly in the synthesis of substituted phenylalanine derivatives which act as factor XI modulators. These compounds are significant in treating thrombotic and thromboembolic diseases .

Drug Delivery Systems

This compound shows potential in drug delivery systems. Its unique structure allows it to be used in bioconjugation reactions, which can enhance the delivery and efficacy of therapeutic agents.

Pharmaceutical Industry

In the pharmaceutical industry, 2-(Morpholino)phenylboronic acid is a critical reagent for the Suzuki coupling reaction. This reaction is pivotal in synthesizing bioactive compounds that can be developed into therapeutics for cancer and inflammatory diseases .

Sensing Applications

Boronic acids, including 2-(Morpholino)phenylboronic acid, are increasingly used in sensing applications due to their interactions with diols and strong Lewis bases like fluoride or cyanide anions. These interactions are exploited in both homogeneous assays and heterogeneous detection methods .

Diagnostic and Therapeutic Applications

The unique chemistry of boronic acids has led to their use as molecular bases for analytical and therapeutic applications. This includes interactions with sialic acid as a new class of molecular targets and other strategies for drug delivery applications .

Mecanismo De Acción

Target of Action

Boronic acids, in general, are known for their role in the suzuki-miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming process .

Mode of Action

The mode of action of 2-(Morpholino)phenylboronic acid is likely related to its role in the Suzuki-Miyaura coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki-miyaura coupling reaction, in which this compound likely plays a role, is a key process in organic synthesis .

Result of Action

Its potential role in the suzuki-miyaura coupling reaction suggests it may contribute to the formation of new carbon-carbon bonds .

Safety and Hazards

The safety information available indicates that “2-(Morpholino)phenylboronic acid” is classified as Acute Tox. 4 Oral according to the GHS07 hazard classification . The signal word for this compound is “Warning” and it has the hazard statement H302 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Propiedades

IUPAC Name |

(2-morpholin-4-ylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO3/c13-11(14)9-3-1-2-4-10(9)12-5-7-15-8-6-12/h1-4,13-14H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRHNMKDEVGGGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1N2CCOCC2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400618 |

Source

|

| Record name | 2-(MORPHOLINO)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Morpholino)phenylboronic acid | |

CAS RN |

933052-52-9 |

Source

|

| Record name | 2-(MORPHOLINO)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-[4-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,6-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxy-3-methoxyoxane-2-carboxylic acid](/img/structure/B151177.png)